
Eicosenylsuccinic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosenylsuccinic anhydride is an organic compound with the molecular formula C24H42O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an eicosenyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eicosenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with eicosene. The reaction typically involves the use of a catalyst to facilitate the addition of the eicosenyl group to the succinic anhydride. Common catalysts used in this process include Lewis acids such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The product is then purified through distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Eicosenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form eicosenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a mild acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst such as sulfuric acid.
Amidation: Involves the use of amines and may require a dehydrating agent to drive the reaction to completion.
Major Products Formed
Hydrolysis: Eicosenylsuccinic acid.
Esterification: Eicosenylsuccinic esters.
Amidation: Eicosenylsuccinic amides.
Aplicaciones Científicas De Investigación
Eicosenylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the eicosenyl group into various molecules.
Biology: Studied for its potential use in modifying biomolecules to alter their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of eicosenylsuccinic anhydride involves its ability to react with nucleophiles such as water, alcohols, and amines. The anhydride group is highly reactive and can undergo nucleophilic acyl substitution reactions. This reactivity allows it to modify other molecules by forming new covalent bonds, thereby altering their chemical and physical properties.
Comparación Con Compuestos Similares
Similar Compounds
Succinic anhydride: The parent compound, which lacks the eicosenyl group.
Maleic anhydride: Another anhydride with a similar structure but different reactivity due to the presence of a double bond.
Octenylsuccinic anhydride: Similar in structure but with an octenyl group instead of an eicosenyl group.
Uniqueness
Eicosenylsuccinic anhydride is unique due to the presence of the long eicosenyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and lubricants.
Propiedades
Número CAS |
53520-67-5 |
|---|---|
Fórmula molecular |
C24H42O3 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
3-icos-19-enyloxolane-2,5-dione |
InChI |
InChI=1S/C24H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(25)27-24(22)26/h2,22H,1,3-21H2 |
Clave InChI |
GQNPFQQRWMSYAC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


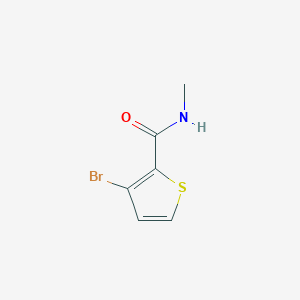
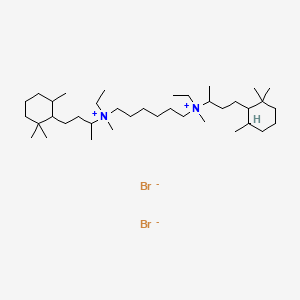



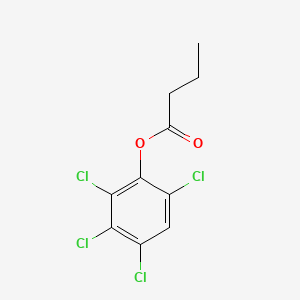
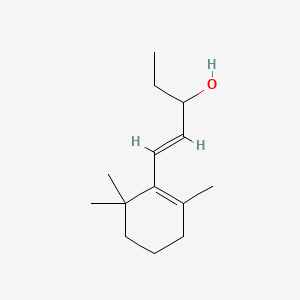

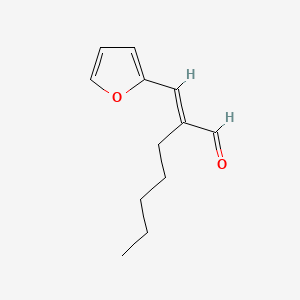
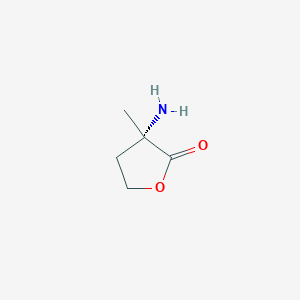
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
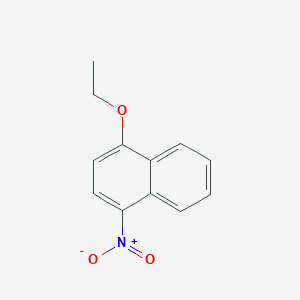

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)
